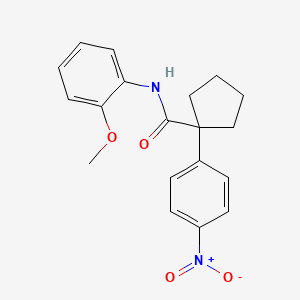
N-(2-methoxyphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide, commonly known as MNPA, is a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. This chemical compound has gained considerable attention in the scientific community due to its potential therapeutic applications in the treatment of chronic pain and inflammation.
Aplicaciones Científicas De Investigación
MNPA has been extensively studied for its potential therapeutic applications in the treatment of chronic pain and inflammation. N-(2-methoxyphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide channels are expressed in peripheral sensory neurons and are involved in the transmission of pain signals. MNPA has been shown to selectively block N-(2-methoxyphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide channels, reducing pain and inflammation in animal models. MNPA has also been shown to be effective in reducing neuropathic pain, making it a promising candidate for the treatment of chronic pain conditions.
Mecanismo De Acción
MNPA selectively blocks N-(2-methoxyphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide channels by binding to a specific site on the channel. This prevents the channel from opening in response to painful stimuli, reducing the transmission of pain signals. MNPA has been shown to have a high affinity for N-(2-methoxyphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide channels, making it a potent antagonist.
Biochemical and Physiological Effects:
MNPA has been shown to reduce pain and inflammation in animal models. It has also been shown to be effective in reducing neuropathic pain. MNPA has a good safety profile and does not produce any significant side effects in animal studies. MNPA has also been shown to have a long duration of action, making it a promising candidate for the treatment of chronic pain conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MNPA is a valuable compound for scientific research due to its high purity and yield. It is also a potent and selective N-(2-methoxyphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide antagonist, making it a valuable tool for studying the role of N-(2-methoxyphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide channels in pain and inflammation. However, MNPA is a relatively new compound and its pharmacokinetics and pharmacodynamics have not been fully characterized. Further research is needed to fully understand the advantages and limitations of using MNPA in lab experiments.
Direcciones Futuras
There are several future directions for research on MNPA. One potential application is in the development of new pain medications. MNPA has shown promising results in animal models and could be a valuable tool in the development of new treatments for chronic pain conditions. Another potential application is in the study of N-(2-methoxyphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide channels and their role in pain and inflammation. MNPA could be used to further elucidate the mechanisms underlying N-(2-methoxyphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide channel activation and the transmission of pain signals. Finally, MNPA could be used in the development of new diagnostic tools for pain and inflammation. By selectively blocking N-(2-methoxyphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide channels, MNPA could be used to identify patients with N-(2-methoxyphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide channel dysfunction, allowing for more targeted and effective treatments.
Métodos De Síntesis
The synthesis of MNPA involves the reaction of 2-methoxybenzaldehyde with 4-nitrophenylacetonitrile to form 2-methoxy-N-(4-nitrophenyl)acetophenone. This intermediate is then reacted with cyclopentanecarboxylic acid in the presence of a base to form MNPA. The synthesis of MNPA has been optimized to yield high purity and yield, making it a valuable compound for scientific research.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-1-(4-nitrophenyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-25-17-7-3-2-6-16(17)20-18(22)19(12-4-5-13-19)14-8-10-15(11-9-14)21(23)24/h2-3,6-11H,4-5,12-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXENAGQEDDBHDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2(CCCC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide](/img/structure/B5784761.png)
![2-{4-[4-(dimethylamino)benzyl]-1-piperazinyl}ethanol](/img/structure/B5784764.png)








![4-chloro-2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5784835.png)


